4-[[(6-Methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl]benzenesulfonamide
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Overview
Description
Benzenesulfonamide, 4-[[(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]- is a complex organic compound with a unique structure that combines a benzenesulfonamide group with a benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4-[[(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]- typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonamide with 6-methoxy-4,5,7-trimethyl-2-benzothiazolylamine under specific conditions to form the desired product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4-[[(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
Benzenesulfonamide, 4-[[(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activity and protein interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 4-[[(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]- involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole moiety can bind to specific sites on proteins, modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide, 4-methyl-: A simpler analog with a methyl group instead of the benzothiazole moiety.
4-methyl-N-(2-phenylethynyl)-N-(phenylmethyl)-benzenesulfonamide: Another related compound with different substituents on the benzenesulfonamide group.
Uniqueness
Benzenesulfonamide, 4-[[(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]- is unique due to the presence of the benzothiazole moiety, which imparts specific chemical and biological properties. This makes it distinct from simpler benzenesulfonamide derivatives and useful for specialized applications.
Properties
CAS No. |
120165-55-1 |
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Molecular Formula |
C18H21N3O3S2 |
Molecular Weight |
391.5 g/mol |
IUPAC Name |
4-[[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl]benzenesulfonamide |
InChI |
InChI=1S/C18H21N3O3S2/c1-10-11(2)16(24-4)12(3)17-15(10)21-18(25-17)20-9-13-5-7-14(8-6-13)26(19,22)23/h5-8H,9H2,1-4H3,(H,20,21)(H2,19,22,23) |
InChI Key |
WGEDHHUIAFKIBR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NCC3=CC=C(C=C3)S(=O)(=O)N)C)OC)C |
Canonical SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NCC3=CC=C(C=C3)S(=O)(=O)N)C)OC)C |
Synonyms |
Benzenesulfonamide, 4-[[(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]- |
Origin of Product |
United States |
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